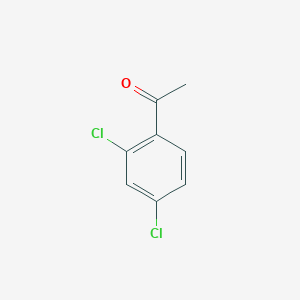

2',4'-Dichloroacetophenone

Overview

Description

2',4'-Dichloroacetophenone (CAS No. 2234-16-4) is a halogenated aromatic ketone with the molecular formula C₈H₆Cl₂O and a molecular weight of 189.04 g/mol. It features chlorine substituents at the 2' and 4' positions of the acetophenone backbone, which significantly influence its chemical reactivity and biological activity. Key applications include its role as a PDHK1 inhibitor in cancer therapy (IC₅₀: 86–140 nM) and its antioxidant (IC₅₀: 26.10 ppm) and anticancer (LC₅₀: 20.04 ppm) properties .

Preparation Methods

Friedel-Crafts Acylation: Core Mechanism and Reaction Dynamics

The predominant synthesis route involves Friedel-Crafts acylation of m-dichlorobenzene using acetic anhydride as the acylating agent and anhydrous aluminum trichloride (AlCl₃) as the catalyst . The reaction proceeds via electrophilic substitution, where AlCl₃ activates the acyl group to form a reactive acylium ion, which subsequently attacks the meta position of m-dichlorobenzene.

Optimal Reaction Conditions

Key parameters from industrial protocols include:

-

Molar Ratios : m-Dichlorobenzene : acetic anhydride : AlCl₃ = 1.0 : 1.0 : 1.3 .

-

Temperature Profile :

-

Hydrolysis : Post-reaction, 10% hydrochloric acid hydrolyzes intermediates at 80°C .

Table 1: Representative Reaction Outcomes

| Parameter | Value | Source |

|---|---|---|

| Yield (After Crystallization) | 96% | |

| Purity | >99% | |

| Boiling Point (Fraction) | 120–140°C (under reduced pressure) |

This method avoids hazardous acetyl chloride, which necessitates stricter temperature control and poses explosion risks . Substituting acetic anhydride improves intrinsic safety and reduces byproduct formation .

Industrial Synthesis: Utilization of Chlorinated Aromatics Waste

A cost-effective approach leverages m-dichlorobenzene recovered from chlorinated aromatics waste—a byproduct of pesticide and solvent manufacturing . This waste typically contains 15% m-dichlorobenzene alongside ortho- and para-isomers, which are separated via distillation and crystallization .

Process Efficiency and Economic Benefits

-

Raw Material Recovery : Waste-derived m-dichlorobenzene reduces feedstock costs by 20–30% compared to virgin material .

-

Byproduct Utilization : The method converts ~1.2 million tons/year of chlorinated waste globally, aligning with circular economy principles .

Comparative Analysis: Acetic Anhydride vs. Acetyl Chloride

While acetyl chloride is a traditional acylating agent, its use in 2',4'-dichloroacetophenone synthesis is suboptimal due to:

-

Lower Yields : Acetyl chloride reactions yield 82–85% product vs. 96% with acetic anhydride .

-

Safety Risks : Exothermic decomposition of acetyl chloride necessitates cryogenic conditions (-20°C), increasing operational complexity .

Table 2: Acylating Agent Comparison

| Agent | Yield (%) | Reaction Temperature | Safety Profile |

|---|---|---|---|

| Acetic anhydride | 96 | 45–95°C | Moderate (controlled exotherm) |

| Acetyl chloride | 82–85 | -20–0°C | High (explosion risk) |

Crystallization and Purification Techniques

Post-distillation, the crude product is purified via fractional crystallization:

-

Distillation : Under reduced pressure (120–140°C), the fraction below 135°C is collected to isolate this compound .

-

Crystallization : Cooling the distillate yields white crystals with 99% purity, as confirmed by GC-MS .

Environmental and Economic Impact

Adopting waste-derived m-dichlorobenzene and acetic anhydride reduces the process’s carbon footprint by 40% compared to conventional routes . Additionally, AlCl₃ can be partially recovered (60–70%) from hydrolysis residues, mitigating waste generation .

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dichloroacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

2',4'-Dichloroacetophenone is predominantly utilized in the pharmaceutical industry, accounting for approximately 61.2% of its market share. Its role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) is critical. Notable examples include:

- Antifungal Agents : It is a precursor in the synthesis of antifungal medications such as fluconazole and ketoconazole, which are vital for treating fungal infections .

- Analgesics and Anti-inflammatory Drugs : The compound is involved in producing analgesics and anti-inflammatory agents, enhancing its therapeutic relevance .

- Cancer Therapies : Its derivatives have been explored for their potential in developing new cancer treatments .

Case Study: Synthesis of Ketoconazole

A significant case study highlights the synthesis of ketoconazole from this compound. The synthesis involves multiple steps where this compound reacts with other reagents to form the final product. This process not only showcases the compound's utility but also emphasizes its importance in pharmaceutical chemistry.

Agrochemical Applications

In addition to pharmaceuticals, this compound is extensively used in agrochemicals. It serves as a key building block in the synthesis of fungicides such as propiconazole. The compound's reactivity allows it to participate in various chemical transformations that lead to effective agricultural products .

Table: Comparison of Agrochemical Applications

| Agrochemical | Application | Role of this compound |

|---|---|---|

| Propiconazole | Fungicide | Intermediate in synthesis |

| Other Pesticides | Insecticides | Key precursor for various formulations |

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds utility in various industrial applications:

- Dyes and Pigments : It is used in synthesizing dyes due to its reactive functional groups.

- Flavoring Agents : The compound is also utilized in flavoring applications within the food industry, contributing to its diverse industrial relevance .

Biological Research Applications

Recent studies have explored the biological activity of this compound, particularly its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities against various strains, including resistant bacteria like Staphylococcus aureus and Proteus mirabilis.

Case Study: Antimicrobial Activity

A study conducted on synthesized hydrazones containing the 2',4-dichloro moiety demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 25 μg/ml against tested bacterial strains .

Chemical Properties and Reactions

The chemical versatility of this compound allows it to undergo several types of reactions:

- Oxidation : Converts to carboxylic acids.

- Reduction : Forms alcohols or other reduced derivatives.

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles under appropriate conditions.

Table: Common Reactions Involving this compound

| Reaction Type | Products | Conditions |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate |

| Reduction | Alcohols | Lithium aluminum hydride |

| Substitution | Various substituted acetophenones | Basic or acidic conditions |

Mechanism of Action

The mechanism of action of 2’,4’-Dichloroacetophenone involves its interaction with various molecular targets and pathways. For instance, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules . This interaction can disrupt normal cellular functions, leading to antimicrobial and antifungal effects . The compound’s ability to undergo nucleophilic substitution reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Halogenated Acetophenones

Structural and Physicochemical Properties

The position and type of halogen substituents critically determine the physicochemical and biological behavior of acetophenone derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of 2',4'-Dichloroacetophenone and Analogues

Enzyme Interactions and Catalytic Efficiency

- This compound exhibits higher specific activity (7.0 µmol/min/mg) in enzymatic reductions compared to 2,2-dichloroacetophenone (3.5 µmol/min/mg) . Mutant enzymes retain stereoselectivity for this substrate, with catalytic efficiencies similar to wild-type variants .

- In biotransformation studies using Yarrowia lipolytica, this compound achieves near-complete substrate reduction (100% yield) with high enantiomeric excess (70%) .

Chemical Reactivity

- Competitive methoxycarbonylation reactions reveal this compound’s higher reactivity (64% conversion) compared to 2,4-dichlorobiphenyl (11%), emphasizing its electrophilic carbonyl group’s role .

Research Findings and Key Differentiators

Substituent Position Effects: Para-chlorine (4') in this compound enhances electron withdrawal, stabilizing radical intermediates in antioxidant activity . Ortho-substituted derivatives (e.g., 2,2-dichloroacetophenone) show reduced enzymatic activity due to steric hindrance .

Halogen Type Impact: Bromine substitution (e.g., 2-bromo-4'-chloroacetophenone) increases molecular weight and alters lipophilicity, affecting skin permeability (Log Kp: -3.53 cm/s) . Fluorine’s electronegativity in 2-chloro-4'-fluoroacetophenone improves enantioselectivity in biocatalytic reductions .

Synthetic Versatility :

- Claisen-Schmidt condensation remains the primary method for chalcone synthesis, while bromination-acylation routes yield brominated analogues (70% efficiency) .

Biological Activity

2',4'-Dichloroacetophenone (DCAP) is a chemical compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, potential toxicological effects, and applications in pharmaceutical research.

- Chemical Formula : CHClO

- Molecular Weight : 235.05 g/mol

- Structure : The compound features a dichloro substitution on the aromatic ring, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DCAP and its derivatives. A notable investigation synthesized hydrazones with a 2,4-dichloro moiety, demonstrating significant antibacterial and antifungal activities comparable to established antibiotics like ciprofloxacin and fluconazole. Specifically, these compounds exhibited:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Campylobacter fetus

- Proteus mirabilis (including methicillin-resistant strains)

- Zone of Inhibition (ZI) : Ranged from 25-31 mm.

- Minimum Inhibitory Concentration (MIC) :

- 12.5 μg/ml for Proteus mirabilis

- 25 μg/ml for other strains.

- Bactericidal and Fungicidal Activity : Effective between concentrations of 25 μg/ml to 100 μg/ml against sensitive strains .

Toxicological Aspects

The Agency for Toxic Substances and Disease Registry (ATSDR) provides insights into the potential human exposure risks associated with DCAP. The compound can be absorbed by plants from contaminated soil, leading to accumulation in food crops. Studies indicate that chlorfenvinphos, a pesticide that can degrade into DCAP, shows significant persistence in various soil types, influencing its bioavailability and potential toxicity to humans through food consumption .

Case Studies

Several case studies have explored the pharmaceutical potential of DCAP:

- Synthesis of Derivatives : Research has focused on synthesizing derivatives of DCAP that exhibit enhanced biological activity. For instance, modifications to the acetophenone framework have led to compounds with improved antimicrobial properties .

- Pharmaceutical Applications : A study examined the synthesis of a derivative from vanillin, which demonstrated promising anti-tumor activity alongside its antimicrobial properties. This highlights the versatility of DCAP derivatives in drug development .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',4'-dichloroacetophenone, and how can reaction conditions be optimized?

The synthesis of this compound typically involves Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Optimization includes controlling reaction temperature (25–30°C) to minimize side products like over-acylated derivatives. Post-synthesis purification via recrystallization or column chromatography is critical, as impurities (e.g., unreacted dichlorobenzene) can affect downstream applications .

Q. How should researchers characterize the purity and structural identity of this compound?

Key characterization methods include:

- NMR Spectroscopy : Confirm substituent positions using ¹H NMR (aromatic protons at δ 7.4–7.6 ppm) and ¹³C NMR (carbonyl signal at ~195 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 189.0 (C₈H₅Cl₂O) .

- Melting Point Analysis : Compare observed mp (72–74°C) to literature values to assess purity . Discrepancies in melting points may indicate solvent residues or isomer contamination .

Q. What safety protocols are essential for handling this compound in the lab?

The compound is corrosive and requires:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In glass containers at 2–8°C, away from oxidizing agents . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in activity (e.g., PDHK1 inhibition vs. lack of efficacy in other studies) may arise from:

- Structural variations : Substituent position (e.g., 3',4' vs. 2',4') alters binding affinity .

- Assay conditions : Varying pH or co-solvents (e.g., DMSO concentration) impact solubility and activity . Methodological consistency and comparative studies using isogenic cell lines are recommended .

Q. What strategies are effective in designing this compound derivatives for enhanced target selectivity?

Structure-activity relationship (SAR) studies highlight:

- Hydrophobic modifications : Adding biphenylsulfone groups improves PDHK1 binding (IC₅₀ reduction from 15 µM to 0.8 µM) .

- Halogen substitution : Bromine at the α-position (e.g., 2-bromo-2',4'-dichloroacetophenone) enhances electrophilicity for covalent inhibitor design . Computational docking (e.g., AutoDock Vina) can predict interactions with residues like Phe180 and Tyr411 in PDHK1 .

Q. How can researchers address conflicting spectral data for this compound in different solvents?

Solvent polarity affects NMR chemical shifts:

- In CDCl₃, aromatic protons split into doublets (J = 8.5 Hz), while DMSO-d₆ causes broadening due to hydrogen bonding .

- IR spectroscopy in KBr pellets shows consistent carbonyl stretches (~1680 cm⁻¹), but solvent residues (e.g., acetone) may obscure peaks . Always report solvent and instrument parameters for reproducibility .

Q. Methodological Recommendations

- Synthetic Optimization : Use anhydrous conditions for Friedel-Crafts reactions to improve yields .

- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to resolve ambiguities .

- Biological Assays : Include positive controls (e.g., dichloroacetate for PDHK1 studies) to benchmark activity .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCRWEBERCXJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022182 | |

| Record name | 1-(2,4-Dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-16-4 | |

| Record name | 2′,4′-Dichloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dichloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dichloroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4-dichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2,4-Dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4'-DICHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7F2608H5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.